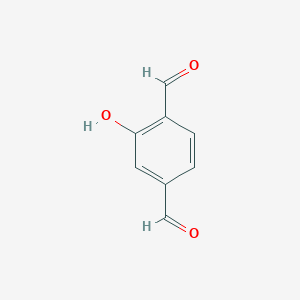
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide
Overview
Description
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide is a chemical compound with the molecular formula C24H18N6O3 and a molecular weight of 438.4381 g/mol This compound is known for its unique structure, which includes three pyridinyl groups attached to a benzene ring through amide linkages
Mechanism of Action
Target of Action
It is known that this compound is a type of hydrogen-bonded organic framework (hof) monomer . HOFs are typically used in various applications due to their unique properties, such as gas storage, catalysis, and sensing .
Mode of Action
It’s known that the compound can form a luminescent porous framework structure when combined with certain other elements . This suggests that it might interact with its targets through the formation of complex structures.
Pharmacokinetics
It’s known that the compound has good solubility in various solvents , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound can form a luminescent porous framework structure , suggesting that it might have potential applications in areas such as sensing and catalysis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. For instance, the compound’s solubility varies in different solvents , which could influence its action and efficacy. Furthermore, the compound shows impressive stability even in water medium , suggesting that it could maintain its action under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the course of biochemical reactions .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid (trimesic acid) with pyridin-4-ylamine . The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of amide bonds. The reaction conditions often include refluxing the mixture under an inert atmosphere for several hours to ensure complete reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide has several scientific research applications:
Comparison with Similar Compounds
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide can be compared with other similar compounds, such as:
N,N’,N’'-Tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide: This compound has pyridin-2-yl groups instead of pyridin-4-yl groups, leading to different coordination properties and reactivity.
N,N’,N’'-Tris(pyridin-3-yl)benzene-1,3,5-tricarboxamide: The pyridin-3-yl groups in this compound result in different hydrogen bonding patterns and structural properties.
Benzene-1,3,5-tricarboxylic acid tris(pyridin-4-ylamide): This compound is similar in structure but lacks the amide linkages, leading to different chemical and physical properties.
This compound is unique due to its specific arrangement of pyridinyl groups and amide linkages, which confer distinct coordination and hydrogen bonding properties.
Properties
IUPAC Name |
1-N,3-N,5-N-tripyridin-4-ylbenzene-1,3,5-tricarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c31-22(28-19-1-7-25-8-2-19)16-13-17(23(32)29-20-3-9-26-10-4-20)15-18(14-16)24(33)30-21-5-11-27-12-6-21/h1-15H,(H,25,28,31)(H,26,29,32)(H,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHCOOYBRXRFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=NC=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)

![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
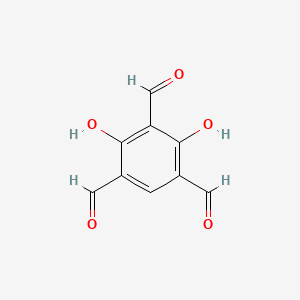
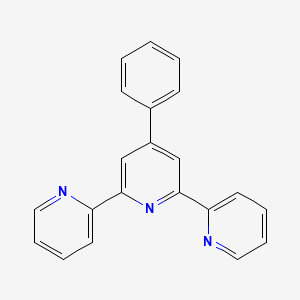
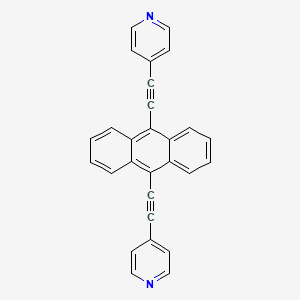
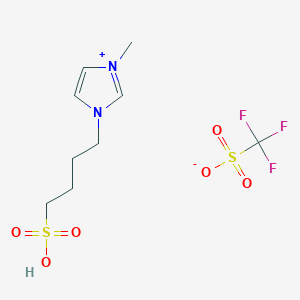

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)


